

An In-depth Technical Guide to the Biological Activity of Dithiocarbamates in Cells

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyldithiocarbamate*

Cat. No.: *B2753861*

[Get Quote](#)

Introduction: The Versatile Chemistry and Biology of Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group $-\text{N}(\text{C}=\text{S})\text{S}-$. Initially recognized for their roles in agriculture as fungicides and in the rubber industry as vulcanization accelerators, their multifaceted biological activities have positioned them as compelling molecules in biomedical research and drug development.[\[1\]](#)[\[2\]](#) Their potent metal-chelating properties are central to their mechanism of action, allowing them to interact with a multitude of cellular processes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides an in-depth exploration of the core biological activities of DTCs at the cellular level. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to explain the causality behind experimental choices and to provide field-proven insights into studying these fascinating compounds. We will delve into their primary mechanisms of action, therapeutic potential, and provide detailed, validated protocols for assessing their effects in a laboratory setting.

Core Mechanisms of Cellular Action

The diverse biological effects of dithiocarbamates stem from a few core chemical properties that translate into profound cellular consequences. Understanding these foundational mechanisms is critical for designing and interpreting experiments.

Metal Chelation: The Linchpin of Dithiocarbamate Activity

The most fundamental property of DTCs is their ability to act as strong chelating agents for transition metal ions, such as copper (Cu^{2+}), zinc (Zn^{2+}), and iron ($\text{Fe}^{2+}/\text{Fe}^{3+}$).^{[2][3][4]} This is accomplished through the two sulfur donor atoms in their structure, which form stable coordination complexes.^[5] This chelation is not merely a chemical curiosity; it is the primary driver of their biological activity.

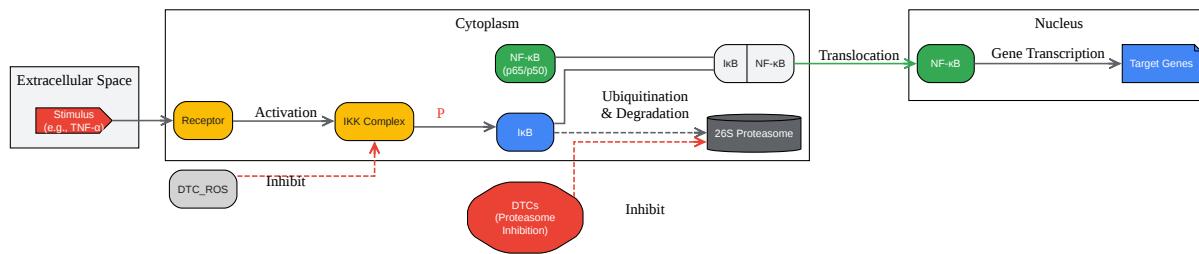
- **Causality in Experimental Design:** The activity of many DTCs is often potentiated by the presence of specific metal ions. For instance, the anti-cancer drug Disulfiram (DSF), a disulfide-linked form of diethyldithiocarbamate (DDTC), is significantly more potent when co-administered with copper.^{[1][6]} This is because the DSF-Cu complex is the active species that inhibits the proteasome.^[6] Therefore, when designing in vitro experiments, it is crucial to consider the metal content of the cell culture medium. Researchers often supplement the medium with copper salts to ensure the formation of the active DTC-metal complex and observe the maximal biological effect.

The lipophilic nature of DTC-metal complexes allows them to readily cross cellular membranes, effectively acting as ionophores that can disrupt intracellular metal homeostasis.^[7] This disruption is a key trigger for downstream signaling events, including the generation of reactive oxygen species and the inhibition of metalloenzymes.

Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular machinery responsible for degrading damaged or unneeded proteins, thereby maintaining protein homeostasis. The 26S proteasome is the central enzyme of this system. Many DTCs, particularly in complex with copper, are potent inhibitors of the proteasome.^{[8][9][10][11]}

This inhibition leads to the accumulation of ubiquitinated proteins, which triggers the unfolded protein response (UPR) and induces endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis (programmed cell death).^[6] This mechanism is a cornerstone of their anti-cancer activity, as cancer cells are often more reliant on the proteasome to manage their high protein turnover and are thus more sensitive to its inhibition.^[12]


- Mechanism of Inhibition: DTC-copper complexes have been shown to inhibit the 26S proteasome by targeting the JAB1/MPN/Mov34 (JAMM) domain, which is responsible for deubiquitinating proteins prior to their degradation.[6] This leads to an accumulation of cytotoxic protein aggregates and cell death.[6]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation.[10][13] In many cancers, the NF-κB pathway is constitutively active, protecting tumor cells from apoptosis. Dithiocarbamates are among the most well-documented inhibitors of NF-κB activation.[1][7][10]

- Mechanism of Inhibition: Under basal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription.[14] DTCs can inhibit this process at multiple levels. Their antioxidant properties can scavenge ROS that act as second messengers in NF-κB activation.[1][15] Furthermore, their inhibition of the proteasome prevents the degradation of IκBα, effectively locking NF-κB in its inactive cytoplasmic state. [10][14]

The following diagram illustrates the NF-κB signaling pathway and the key points of inhibition by dithiocarbamates.

[Click to download full resolution via product page](#)

Caption: NF-κB pathway showing inhibition points by Dithiocarbamates (DTCs).

Interplay with Reactive Oxygen Species (ROS)

The relationship between DTCs and ROS is complex and context-dependent. They can act as both antioxidants and pro-oxidants.

- **Antioxidant Activity:** DTCs are well-known radical scavengers and have been shown to protect cells from oxidative stress-induced apoptosis in some models.[4] This is often attributed to their ability to chelate redox-active metals like iron and copper, which prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.[16]
- **Pro-oxidant Activity:** Conversely, DTC-copper complexes can undergo redox cycling, leading to the generation of superoxide radicals and hydrogen peroxide. This pro-oxidant activity can induce oxidative stress, damage cellular components like DNA and lipids, and trigger apoptosis.[17] This dual nature is critical; the local cellular environment and the specific DTC structure determine which effect predominates.

Therapeutic Applications and Structure-Activity Relationships

The unique mechanisms of action of DTCs make them attractive candidates for various therapeutic areas, most notably in oncology.

Anticancer Properties

DTCs exhibit potent anti-cancer activity against a wide range of tumor types through multiple mechanisms:[18]

- Induction of Apoptosis: By inhibiting the proteasome and modulating signaling pathways like NF-κB and EGFR/AKT, DTCs effectively push cancer cells towards apoptosis.[19][20]
- Inhibition of Angiogenesis: Compounds like DSF-Cu can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[6]
- Overcoming Drug Resistance: DTCs have shown efficacy in cancer cells that have developed resistance to conventional chemotherapeutics like cisplatin, often because their mechanism of action is different.[8][21]

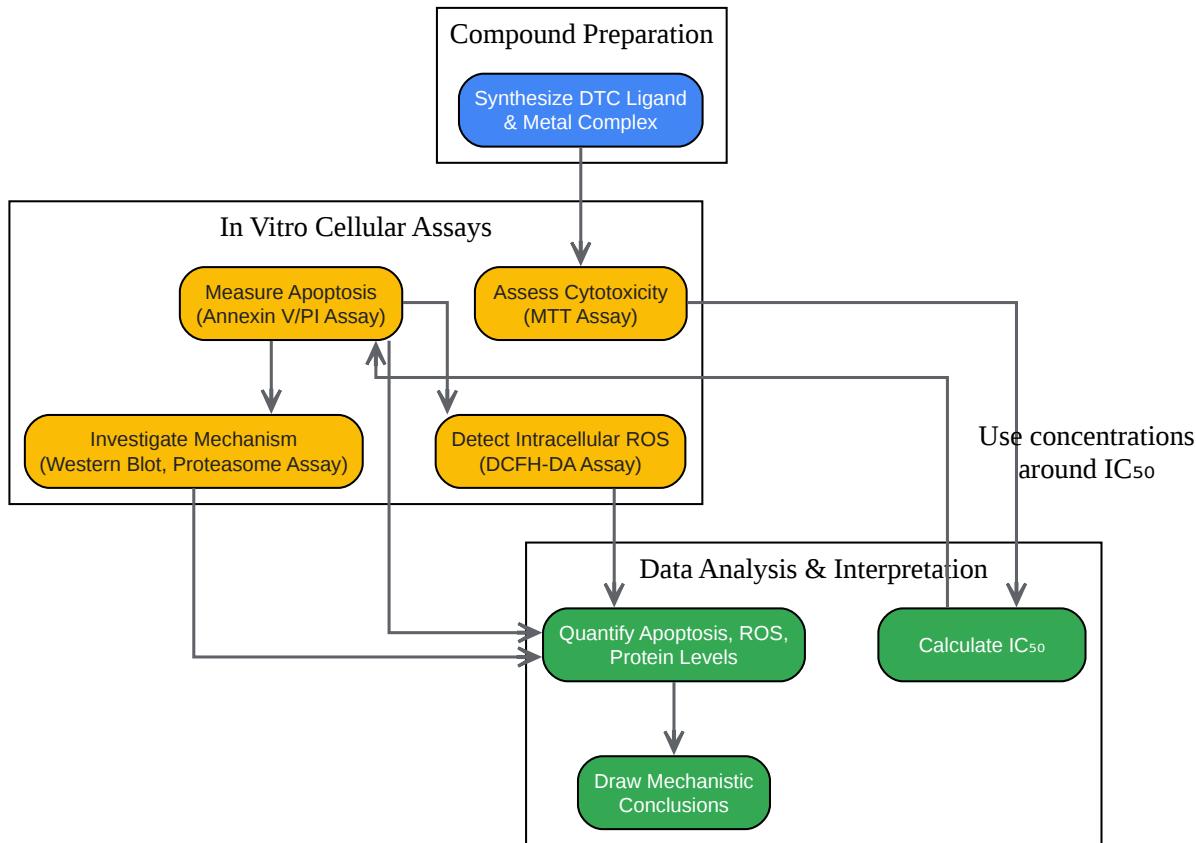
The table below summarizes the cytotoxic activity of various DTCs against different cancer cell lines.

Compound/Complex	Cancer Cell Line	IC ₅₀ Value (μM)	Reference
N-butyl-N-methyl-DTC	E. coli (as toxicity model)	14.9 (μg/ml)	[21]
N-benzyl-N-methyl-DTC	E. coli (as toxicity model)	23.5 (μg/ml)	[21]
Diethyldithiocarbamate-Cu	Breast (MCF-7)	~ 0.3	[5] (Implied)
Pyrrolidine dithiocarbamate	Leukemia (Jurkat)	Varies	[4] (Implied)
Triphenyltin(IV) DTCs	Leukemia (Jurkat E6.1)	0.67 - 0.94	[22]
Nickel(II)-DTC-phenanthroline	Breast (MDA-MB-231)	Micromolar range	[23]
DpdTC	Esophageal (KYSE-150)	~ 2.5	[19][20]
Compound 6c (furanone-piperazine DTC)	Cervical (HeLa)	0.06	[24][25]
Compound 6c (furanone-piperazine DTC)	Hepatocellular (SMMC-7721)	0.006	[24][25]

Note: IC₅₀ values can vary significantly based on experimental conditions (e.g., incubation time, cell density). This table provides a comparative overview.

Structure-Activity Relationship (SAR) Insights

For drug development professionals, understanding the SAR of DTCs is crucial for designing novel compounds with improved potency and selectivity. Key insights include:


- Lipophilicity: The nature of the alkyl or aryl substituents on the nitrogen atom significantly influences the compound's lipophilicity, which affects its ability to cross cell membranes. More hydrophobic compounds are often more readily taken up by cells.[23]
- Steric Hindrance: The size of the substituents can affect the DTC's ability to chelate metals and interact with its biological targets.
- Electronic Effects: The electronic properties of the substituents can modulate the electron density on the sulfur atoms, influencing the stability and reactivity of the metal complexes.[5]
- Molecular Weight: Some studies have shown that for certain series of DTCs, toxicity decreases as the molecular weight and number of benzene rings increase.[21]

Experimental Protocols for Studying Dithiocarbamate Activity

A self-validating system of protocols is essential for robustly characterizing the biological activity of DTCs. The following section provides detailed, step-by-step methodologies for core experiments.

Workflow for Assessing DTC Biological Activity

The following diagram outlines a logical workflow for characterizing a novel DTC compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental characterization of a DTC.

Protocol 1: Synthesis of a Dithiocarbamate-Copper(II) Complex

- Rationale: This protocol describes a standard salt metathesis reaction to form a DTC-metal complex, the likely active species in many biological systems.[2][5]
- Materials:

- Secondary amine (e.g., morpholine)
- Carbon disulfide (CS₂) - Use in a fume hood
- Sodium hydroxide (NaOH)
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Distilled water, Ethanol

- Procedure:
 - Ligand Synthesis: a. In a flask, dissolve the secondary amine (2 equivalents) and NaOH (2 equivalents) in a minimal amount of cold water/ethanol. b. Cool the solution in an ice bath. c. Slowly add CS₂ (2 equivalents) dropwise while stirring vigorously. The reaction is exothermic. d. Continue stirring in the ice bath for 1-2 hours. The formation of the sodium dithiocarbamate salt is often indicated by a color change or precipitation.
 - Complexation: a. In a separate beaker, dissolve CuCl₂·2H₂O (1 equivalent) in distilled water. b. Add the aqueous copper salt solution dropwise to the stirred dithiocarbamate ligand solution. c. A precipitate of the Cu(II) dithiocarbamate complex should form immediately.^[5] d. Continue stirring for 1 hour at room temperature.
 - Isolation: a. Collect the precipitate by vacuum filtration. b. Wash the solid product several times with distilled water, followed by a small amount of cold ethanol to remove unreacted starting materials. c. Dry the complex in a desiccator. The product can be characterized by FTIR and elemental analysis.^[5]

Protocol 2: Assessing Cytotoxicity using the MTT Assay

- Rationale: The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.^{[8][9][10][26]} The amount of formazan produced is proportional to the number of viable cells.
- Materials:

- Cells of interest (e.g., cancer cell line)
- 96-well flat-bottom plates
- Complete culture medium
- DTC compound (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
- Microplate reader (absorbance at 570-600 nm).

- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
 - Compound Treatment: Prepare serial dilutions of the DTC compound in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of the DTC. Include vehicle-only (e.g., DMSO) controls.
 - Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
 - MTT Addition: Add 10 μ L of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
 - Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
 - Solubilization: Carefully remove the medium. For adherent cells, add 100 μ L of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate first, then remove the supernatant before adding the solvent.

- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Measuring Apoptosis by Annexin V/Propidium Iodide (PI) Staining

- Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues.^{[27][28]} Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells.^[27]
- Materials:
 - Cells treated with DTC compound
 - Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
 - Cold PBS
 - Flow cytometer
- Procedure:
 - Cell Preparation: Treat cells with the DTC compound at the desired concentrations for the appropriate time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.^[7]
 - Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

- Washing: Discard the supernatant and wash the cells once with cold PBS.[\[7\]](#) Centrifuge again and discard the PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[\[29\]](#)
- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.[\[7\]](#) Add 5 μ L of Annexin V-FITC and 1 μ L of PI solution.[\[29\]](#)
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[29\]](#)
- Analysis: After incubation, add 400 μ L of 1X Binding Buffer to each tube.[\[29\]](#) Analyze the samples by flow cytometry as soon as possible. Use FITC signal detector for Annexin V (FL1) and phycoerythrin signal detector for PI (FL2 or FL3).
- Data Interpretation:
 - Annexin V (-) / PI (-): Live cells
 - Annexin V (+) / PI (-): Early apoptotic cells
 - Annexin V (+) / PI (+): Late apoptotic/necrotic cells
 - Annexin V (-) / PI (+): Necrotic cells (rare)

Protocol 4: Western Blot Analysis of NF- κ B Pathway Activation

- Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. To assess NF- κ B activation, one can measure the degradation of I κ B α in the cytoplasm or the translocation of the p65 subunit from the cytoplasm to the nucleus.[\[14\]](#) A decrease in cytoplasmic I κ B α and a corresponding increase in nuclear p65 indicate pathway activation.[\[13\]](#)
- Materials:

- Cells treated with DTC and/or an NF-κB activator (e.g., TNF-α)
- Cell lysis buffers for cytoplasmic and nuclear fractionation (containing protease and phosphatase inhibitors)
- BCA or Bradford protein assay kit
- SDS-PAGE gels, running buffer, transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-IκBα, anti-p65, anti-Lamin B1 [nuclear marker], anti-β-actin [cytoplasmic marker])
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

• Procedure:

- Cell Treatment and Lysis: Treat cells as required. After treatment, wash cells with ice-cold PBS. Lyse cells and separate cytoplasmic and nuclear fractions using a commercial kit or standard protocols.[\[13\]](#)
- Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
- Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal.[\[13\]](#)
- Analysis: Quantify band intensities using densitometry software. Normalize the levels of p65 and I κ B α to the appropriate loading control (Lamin B1 for nuclear, β -actin for cytoplasmic) to confirm changes in protein localization and abundance.

Protocol 5: Detection of Intracellular ROS using DCFH-DA

- Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect total intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[\[6\]](#)[\[11\]](#)[\[18\]](#)[\[30\]](#) The fluorescence intensity is proportional to the amount of ROS.
- Materials:
 - Cells treated with DTC
 - DCFH-DA (stock solution in DMSO)
 - Serum-free medium (phenol red-free is recommended)
 - Fluorescence microscope, plate reader, or flow cytometer (Ex/Em: ~495/529 nm)
- Procedure (for Fluorescence Microscopy/Plate Reader):
 - Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or 96-well black-walled plate) and allow them to attach overnight.

- Compound Treatment: Treat cells with the DTC compound for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control.
- Probe Loading: Remove the culture medium and wash the cells once with warm, serum-free medium.
- Add medium containing 10-25 µM DCFH-DA to each well.[6][30] Incubate for 30 minutes at 37°C, protected from light.[11]
- Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[11]
- Measurement: Add PBS or medium back to the wells. Immediately measure the fluorescence using a fluorescence plate reader or capture images with a fluorescence microscope.
- Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

Toxicology and Clinical Perspective

While DTCs hold significant therapeutic promise, their clinical application is not without challenges. The reactivity that underlies their biological efficacy can also lead to off-target effects and toxicity.[31] For example, chronic exposure to certain DTCs has been associated with neurotoxicity.[31] The metabolite ethylenethiourea, common to several dithiocarbamate fungicides, is known for its effects on the thyroid.[31]

Despite these concerns, several DTCs, most notably Disulfiram (DSF), have entered clinical trials for cancer treatment, often in combination with copper.[1] As of recent years, numerous trials have investigated DSF for metastatic breast cancer, prostate cancer, glioblastoma, and pancreatic cancer, either alone or as an adjuvant to standard chemotherapy.[1] The goal of these studies is to leverage the potent anti-cancer effects of DTCs while managing their toxicity profile, paving the way for novel therapeutic strategies.[12]

Conclusion and Future Directions

Dithiocarbamates are a remarkable class of compounds whose biological activities are deeply rooted in their fundamental chemistry as metal chelators. This single property ramifies into a cascade of cellular effects, including potent inhibition of the proteasome, modulation of the critical NF-κB signaling pathway, and a complex interaction with cellular redox systems. These mechanisms make them powerful tools for researchers and promising leads for drug development, particularly in oncology.

Future research will likely focus on the rational design of novel DTCs with improved target specificity and reduced off-target toxicity. A deeper understanding of the interplay between DTCs, cellular metal homeostasis, and redox signaling will be key to unlocking their full therapeutic potential. The rigorous application of the experimental workflows and protocols detailed in this guide will be instrumental in advancing this field, ensuring that the data generated is robust, reproducible, and ultimately, translatable to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 5. Synthesis, Crystal Structures and Anticancer Studies of Morpholinylidithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [researchgate.net](#) [researchgate.net]
- 15. Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit | TCI AMERICA [tcichemicals.com]
- 16. [researchgate.net](#) [researchgate.net]
- 17. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]
- 18. [bio-protocol.org](#) [bio-protocol.org]
- 19. [researchgate.net](#) [researchgate.net]
- 20. NF-kappa B, NF- $\{\kappa\}$ B, NF- κ B, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 21. In vitro toxicity of several dithiocarbamates and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [researchgate.net](#) [researchgate.net]
- 23. [researchgate.net](#) [researchgate.net]
- 24. [mdpi.com](#) [mdpi.com]
- 25. [researchgate.net](#) [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. [static.igem.org](#) [static.igem.org]
- 29. [documents.thermofisher.com](#) [documents.thermofisher.com]
- 30. [bioquochem.com](#) [bioquochem.com]
- 31. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Activity of Dithiocarbamates in Cells]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2753861#biological-activity-of-dithiocarbamates-in-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com